3-(1-(5-Methylisoxazole-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione 3-(1-(5-Methylisoxazole-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 2034493-44-0
VCID: VC6613457
InChI: InChI=1S/C11H11N3O5/c1-6-2-8(12-19-6)10(16)13-3-7(4-13)14-9(15)5-18-11(14)17/h2,7H,3-5H2,1H3
SMILES: CC1=CC(=NO1)C(=O)N2CC(C2)N3C(=O)COC3=O
Molecular Formula: C11H11N3O5
Molecular Weight: 265.225

3-(1-(5-Methylisoxazole-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione

CAS No.: 2034493-44-0

Cat. No.: VC6613457

Molecular Formula: C11H11N3O5

Molecular Weight: 265.225

* For research use only. Not for human or veterinary use.

3-(1-(5-Methylisoxazole-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione - 2034493-44-0

Specification

CAS No. 2034493-44-0
Molecular Formula C11H11N3O5
Molecular Weight 265.225
IUPAC Name 3-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Standard InChI InChI=1S/C11H11N3O5/c1-6-2-8(12-19-6)10(16)13-3-7(4-13)14-9(15)5-18-11(14)17/h2,7H,3-5H2,1H3
Standard InChI Key CFKXCZRZUOPTOI-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)C(=O)N2CC(C2)N3C(=O)COC3=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features three distinct heterocyclic components:

  • 5-Methylisoxazole: A five-membered aromatic ring containing two oxygen atoms at positions 1 and 3, with a methyl group at position 5.

  • Azetidine: A four-membered saturated nitrogen ring, substituted at the 3-position with the oxazolidine-2,4-dione group.

  • Oxazolidine-2,4-dione: A five-membered ring with two ketone oxygen atoms at positions 2 and 4, contributing to hydrogen-bonding potential .

The carbonyl group bridging the isoxazole and azetidine moieties introduces conformational rigidity, which may influence receptor binding affinity.

Physicochemical Data

Key properties include:

  • Molecular Formula: C11H11N3O5\text{C}_{11}\text{H}_{11}\text{N}_{3}\text{O}_{5}

  • Molecular Weight: 265.22 g/mol

  • Solubility: Predicted to be moderately soluble in polar solvents due to hydrogen-bonding groups (e.g., carbonyls).

  • LogP: Estimated at 2.8–3.0, indicating moderate lipophilicity .

PropertyValue
Molecular FormulaC11H11N3O5\text{C}_{11}\text{H}_{11}\text{N}_{3}\text{O}_{5}
Molecular Weight (g/mol)265.22
Predicted LogP2.8–3.0
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The compound’s stereochemistry remains uncharacterized in available literature, necessitating further studies to resolve chiral centers .

Synthesis and Characterization

Analytical Characterization

Hypothetical characterization methods include:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm connectivity and stereochemistry.

  • Mass Spectrometry: High-resolution MS to verify molecular weight .

  • X-ray Crystallography: To resolve spatial arrangement, though crystalline samples are unreported .

Future Research Directions

Priority Investigations

  • Synthesis Optimization: Develop scalable routes with chiral resolution.

  • In Vitro Screening: Assess affinity for GABAA_A subtypes, kinases, and ion channels.

  • ADME Profiling: Evaluate bioavailability, metabolism, and excretion using in silico models .

Clinical Translation

If CNS activity is confirmed, the compound could address unmet needs in epilepsy or anxiety disorders, leveraging its dual heterocyclic architecture for multitarget engagement .

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